N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a pyridazinone moiety linked to a xanthene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone intermediate, which is then coupled with a xanthene derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can result in a wide range of modified compounds with different substituents.
Scientific Research Applications
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets, which could lead to the development of new drugs.
Industry: In materials science, the compound could be used in the design of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various pathways, leading to changes in cellular function or signaling. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide include other pyridazinone derivatives and xanthene-based molecules. Examples include:
- 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives
- Xanthene-9-carboxamide derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the pyridazinone and xanthene moieties. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c30-24-15-14-21(18-8-2-1-3-9-18)28-29(24)17-16-27-26(31)25-19-10-4-6-12-22(19)32-23-13-7-5-11-20(23)25/h1-15,25H,16-17H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVOLDIHCXPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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